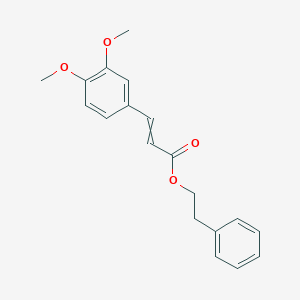

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

説明

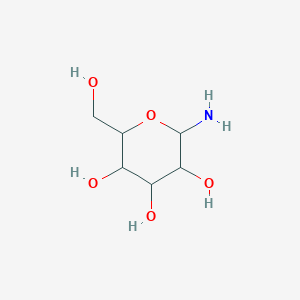

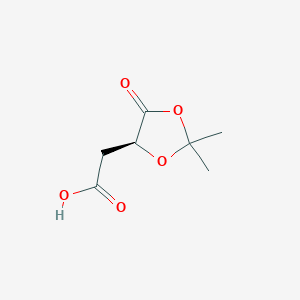

“2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” is a chemical compound with the molecular formula C19H20O4 . It has an average mass of 312.360 Da and a monoisotopic mass of 312.136169 Da . This compound is also known as caffeic acid dimethyl ether phenethyl ester .

Synthesis Analysis

While specific synthesis methods for “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” were not found in the search results, a related process involving the protodeboronation of pinacol boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” consists of 19 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3 and a molar volume of 275.6±3.0 cm3 .Physical And Chemical Properties Analysis

“2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” has a boiling point of 473.9±40.0 °C at 760 mmHg and a flash point of 208.7±27.4 °C . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 73.7±3.0 kJ/mol . It has an index of refraction of 1.575 and a molar refractivity of 91.0±0.3 cm3 . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用

Antioxidant and Antibacterial Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Compounds similar to “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” have been synthesized and studied for their antioxidant and antibacterial activities . These compounds were found to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application

The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide Derivative

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which has a similar structure to “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate”, was synthesized . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Methods of Application

The derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

Results or Outcomes

The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . The compound is known to exhibit a broad range of biological activities and is used in the production of new materials .

DNA-Interaction and Evaluation of Activity Against Drug-Resistant Cell Lines

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

A compound with a similar structure to “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate” was synthesized and its potential interaction with DNA was evaluated, as well as its cytotoxicity against resistant and non-resistant tumor cells .

Methods of Application

The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate . The potential interaction with DNA was evaluated through DNA thermal denaturation and DNA viscosity measurements .

Results or Outcomes

The synthesized compound caused an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase . However, it did not show re-sensitisation of Doxorubicin (DOX)-resistant breast cancer and multidrug resistance (MDR) reversal nor synergistic activity with DOX .

Synthesis of Chalcone-Salicylate Hybrid Compound

Summary of the Application

A new hybrid compound of chalcone-salicylate, which has a similar structure to “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate”, was synthesized .

Methods of Application

The compound was synthesized using a linker mode approach under reflux condition .

Results or Outcomes

The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Preparation of the Muscle Relaxant Papaverin

Summary of the Application

A compound similar to “2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate”, specifically 3,4-Dimethoxyphenylacetonitrile, has been used in the preparation of the muscle relaxant papaverin .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The outcome of this application is the successful synthesis of the muscle relaxant papaverin .

特性

IUPAC Name |

2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBFHJOQNCVEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

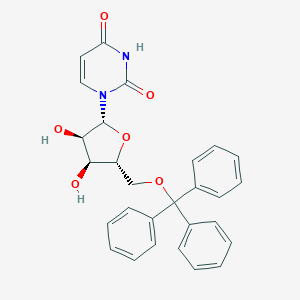

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)

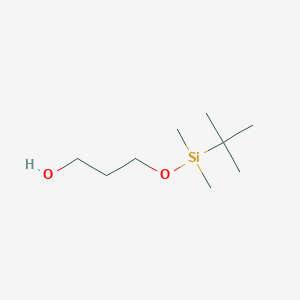

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)